FT-1101
説明
FT-1101 is a structurally distinct, orally bioavailable pan-BET bromodomain inhibitor that binds to acetylated lysine residues on BRD2, BRD3, BRD4, and BRDT with equipotent inhibition (Kd ≤ 20 nM) . Preclinical studies demonstrated potent anti-proliferative activity in leukemia, lymphoma, and myeloma cell lines (e.g., IC50 = 40 nM in MV-4-11 AML cells) and significant tumor growth inhibition (TGI) in xenograft models, including regression in MV-4-11 and THP-1 AML models . Its mechanism involves downregulating MYC expression and disrupting BRD4-mediated super-enhancer activity, critical for oncogenic transcription . A phase 1 trial (NCT02543879) in relapsed/refractory (R/R) hematologic malignancies (AML, MDS, NHL) showed FT-1101 was well-tolerated, with 1 complete remission (CRi) and 19 stable disease (SD) cases among 30 evaluable patients .
特性
IUPAC名 |
Unknown |
|---|---|
SMILES |
Unknown |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
FT-1101; FT 1101; FT1101. |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar BET Inhibitors
Key Competitors
Key Findings
Efficacy in Hematologic Malignancies :
- FT-1101 showed modest single-agent activity (1 CRi, 63% SD) in R/R AML/MDS, comparable to CPI-0610 (5 partial responses in B-NHL) but inferior to OTX015 (5 responses in AML) . However, FT-1101 demonstrated superior preclinical TGI compared to JQ1-class inhibitors like OTX015 .
- In B-NHL, CPI-0610 outperformed FT-1101 (4 PR vs. 0 PR in 10 patients) .
Safety and Tolerability: FT-1101 had manageable AEs (fatigue, nausea) without dose-limiting toxicities, contrasting with CPI-0610’s bone marrow suppression and INCB054329’s severe toxicity .
Pharmacokinetic Advantages :
- FT-1101 and BMS-986158 exhibited longer half-lives (≥30 hours) than INCB054329, supporting intermittent dosing .
- FT-1101’s brain penetration in preclinical models differentiates it from most BET inhibitors .
Combination Potential: FT-1101 is being tested with azacitidine (NCT02543879), mirroring PLX51107’s combination trial (NCT04022785) . CPI-0610 synergized with doxorubicin in preclinical models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
